N-[(4aS,6aR,6bS,8aR,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]acetamide
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Overview
Description
PMID28454500-Compound-11 is a selective inhibitor of δ-secretase, a protease enzyme involved in various biological processes. This compound has shown significant potential in scientific research due to its ability to interact with specific active and allosteric sites of δ-secretase, making it a valuable tool in the study of protease-related pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID28454500-Compound-11 involves a multi-step process. The initial step includes the formation of a core structure through a series of condensation and cyclization reactions. The intermediate compounds are then subjected to various functional group modifications to achieve the desired chemical structure. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of PMID28454500-Compound-11 follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
PMID28454500-Compound-11 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
PMID28454500-Compound-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protease enzyme mechanisms and interactions.
Biology: Employed in research on cellular processes involving δ-secretase.
Medicine: Investigated for its potential therapeutic applications in diseases related to protease activity, such as neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protease enzymes
Mechanism of Action
PMID28454500-Compound-11 exerts its effects by selectively inhibiting δ-secretase. The compound binds to both the active site and allosteric sites of the enzyme, preventing its activity. This inhibition disrupts the protease’s ability to cleave specific substrates, thereby modulating various biological pathways. The molecular targets and pathways involved include the regulation of protein degradation and cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- PMID28454500-Compound-10
- PMID28454500-Compound-12
- DAPT
- RO4929097
- DBZ (Dibenzazepine)
- LY411575
- Avagacestat (BMS-708163)
- MK-0752
- Semagacestat (LY450139)
- Nirogacestat (PF-03084014)
- MDL-28170
- L-685,458
Uniqueness
PMID28454500-Compound-11 stands out due to its high selectivity and potency as a δ-secretase inhibitor. Unlike other similar compounds, it exhibits minimal toxicity and has a well-defined interaction with the enzyme’s active and allosteric sites. This makes it a valuable compound for detailed mechanistic studies and potential therapeutic applications .
Properties
Molecular Formula |
C32H44N2O3 |
---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
N-[(4aS,6aR,6bS,8aR,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]acetamide |
InChI |
InChI=1S/C32H44N2O3/c1-19(35)34-32-13-11-27(2,3)17-21(32)25-22(36)15-24-29(6)16-20(18-33)26(37)28(4,5)23(29)9-10-30(24,7)31(25,8)12-14-32/h15-16,21,23,25H,9-14,17H2,1-8H3,(H,34,35)/t21?,23-,25?,29-,30+,31+,32-/m0/s1 |
InChI Key |
MXZQJSKPUZWONN-CCCNGEJOSA-N |
Isomeric SMILES |
CC(=O)N[C@@]12CC[C@@]3(C(C1CC(CC2)(C)C)C(=O)C=C4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)C |
Canonical SMILES |
CC(=O)NC12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C |
Origin of Product |
United States |
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